3-methoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
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Overview
Description
3-methoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.379. The purity is usually 95%.
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Scientific Research Applications
Neuroleptic Activity
One study focuses on the synthesis and evaluation of benzamides, including compounds structurally related to 3-methoxy-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide, for their potential neuroleptic activity. These compounds were designed as potential treatments for psychosis, showing promising inhibitory effects on apomorphine-induced stereotyped behavior in rats. This suggests their potential as potent drugs with fewer side effects for treating psychosis (Iwanami et al., 1981).
Organic Synthesis
Another research area involves the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate, highlighting the role of related benzamide compounds in the synthesis of complex organic structures. This work contributes to the development of methodologies for creating chiral compounds, which are crucial in the pharmaceutical industry (Calvez et al., 1998).
Anticancer Evaluation
Research on the synthesis and anticancer evaluation of N-(Pyridin-3-yl)benzamide derivatives, which includes structures similar to 3-methoxy-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide, demonstrates moderate to good activity against several human cancer cell lines. This indicates the potential of these compounds in developing new anticancer treatments (Mohan et al., 2021).
Anti-Inflammatory and Analgesic Agents
Compounds derived from benzamide, like 3-methoxy-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These studies contribute to the discovery of new drugs for treating inflammation and pain with fewer side effects (Abu‐Hashem et al., 2020).
Material Science
In material science, hyperbranched aromatic polyamides, including compounds related to 3-methoxy-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide, have been synthesized. These materials have potential applications in various industries due to their solubility and thermal stability (Yang et al., 1999).
Mechanism of Action
Target of Action
The primary targets of the compound “3-methoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide” are currently unknown . The compound is part of a class of molecules known as indole derivatives, which are known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, to which this compound belongs, are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Properties
IUPAC Name |
3-methoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-16-8-6-15(7-9-16)21-12-14(11-18(21)22)20-19(23)13-4-3-5-17(10-13)25-2/h3-10,14H,11-12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRWOUHTMYSCGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.